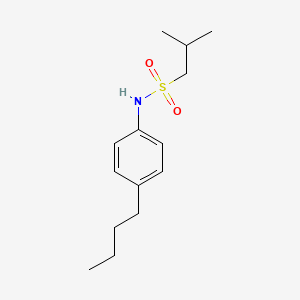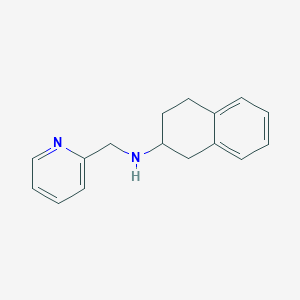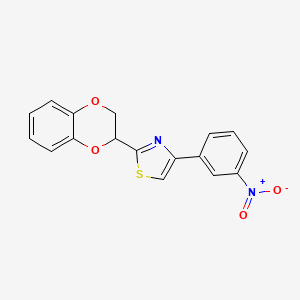![molecular formula C20H24N2O3S B5175273 N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5175273.png)
N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide, also known as ADMB, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. ADMB is a complex molecule with a unique structure that makes it an attractive target for synthesis and research.
科学的研究の応用
N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide exhibits potent inhibitory activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has also been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. In addition, N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been investigated for its potential applications in material science, including the development of new types of polymers and coatings.
作用機序
The exact mechanism of action of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer cell growth and inflammation. N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell growth. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the reduction of inflammation and pain. N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has also been found to modulate the expression of various genes involved in cancer cell growth and inflammation. In addition, N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new anticancer drugs.
実験室実験の利点と制限
The advantages of using N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide in lab experiments include its potent inhibitory activity against cancer cells and its low toxicity and high selectivity. N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide also exhibits good solubility in various solvents, making it easy to handle and manipulate in lab settings. However, the synthesis of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is challenging and requires specialized knowledge and skills in organic chemistry. In addition, N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide. One area of interest is the development of new anticancer drugs based on the structure of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide. Researchers are also investigating the potential applications of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide in material science, including the development of new types of polymers and coatings. In addition, more research is needed to fully understand the mechanism of action of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide and its effects on various biochemical and physiological processes. Finally, studies are needed to investigate the potential side effects of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide and its safety profile in humans.
合成法
The synthesis of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide involves a multi-step process that requires specialized knowledge and skills in organic chemistry. The initial step involves the preparation of 3,4-dimethylbenzaldehyde, which is then reacted with methylsulfonyl chloride to form 3,4-dimethylbenzaldehyde methylsulfonate. The resulting product is then reacted with N-allyl-4-aminobenzamide to produce N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide. The synthesis of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is challenging due to the complex nature of its structure and requires careful optimization of reaction conditions to achieve high yields.
特性
IUPAC Name |
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-5-12-21-20(23)18-9-7-17(8-10-18)14-22(26(4,24)25)19-11-6-15(2)16(3)13-19/h5-11,13H,1,12,14H2,2-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAKSXFUTRQPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC=C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B5175191.png)

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5175200.png)


![4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5175218.png)
![tert-butyl {1-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-4-piperidinyl}carbamate](/img/structure/B5175220.png)
![2-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide](/img/structure/B5175225.png)

![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5175263.png)

![5-[4-(diethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5175278.png)
![(3aS*,6aR*)-3-[2-(1-piperidinyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5175285.png)
![methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate](/img/structure/B5175303.png)